ethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

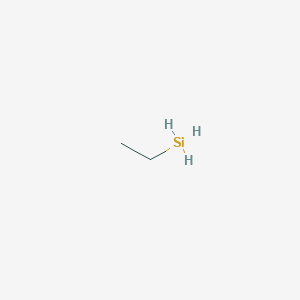

Structure

3D Structure

Properties

CAS No. |

2814-79-1 |

|---|---|

Molecular Formula |

C2H8Si |

Molecular Weight |

60.17 g/mol |

IUPAC Name |

ethylsilane |

InChI |

InChI=1S/C2H8Si/c1-2-3/h2H2,1,3H3 |

InChI Key |

KCWYOFZQRFCIIE-UHFFFAOYSA-N |

SMILES |

CC[SiH3] |

Canonical SMILES |

CC[SiH3] |

Origin of Product |

United States |

Foundational & Exploratory

Ethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylsilane (C₂H₈Si) is an organosilicon compound of significant interest in various fields of research and development, including materials science and organic synthesis. As a member of the alkylsilane family, its reactivity, particularly the silicon-hydride bond, makes it a valuable precursor and reagent. This guide provides an in-depth overview of the chemical formula, structure, properties, synthesis, and reactivity of this compound, tailored for a technical audience.

Chemical Formula and Structure

The chemical formula for this compound is C₂H₈Si . It consists of an ethyl group (-CH₂CH₃) covalently bonded to a silyl group (-SiH₃). The central silicon atom is sp³ hybridized, resulting in a tetrahedral geometry.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless, flammable gas at standard conditions with a strong, unpleasant odor.[1]

| Property | Value |

| Molecular Formula | C₂H₈Si |

| Molecular Weight | 60.17 g/mol |

| Melting Point | -180 °C |

| Boiling Point | 19 °C |

| Density | 0.639 g/cm³ |

| Vapor Pressure | 3080 mmHg at 25 °C |

| Flash Point | < -40 °C |

| CAS Number | 2814-79-1 |

Structural and Spectroscopic Data

Molecular Geometry

The following table presents estimated structural parameters for this compound based on related organosilicon compounds.

| Parameter | Value (Estimated) |

| Si-C Bond Length | 1.87 Å |

| C-C Bond Length | 1.54 Å |

| Si-H Bond Length | 1.48 Å |

| C-H Bond Length | 1.09 Å |

| ∠ H-Si-H Angle | 109.5° |

| ∠ H-Si-C Angle | 109.5° |

| ∠ Si-C-C Angle | 109.5° |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound.

¹H NMR (Proton NMR) Data (Estimated)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.2 ppm | Quartet | 3H | Si-H ₃ |

| ~0.5 ppm | Quartet | 2H | Si-CH₂ -CH₃ |

| ~0.9 ppm | Triplet | 3H | Si-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data (Estimated)

| Chemical Shift (δ) | Assignment |

| ~0-5 ppm | C H₃-CH₂-Si |

| ~5-10 ppm | CH₃-C H₂-Si |

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2150 | Si-H stretch |

| ~2950, 2870 | C-H stretch |

| ~1250 | Si-CH₂ deformation |

| ~950-1050 | CH₃ rock, C-C stretch |

| ~800-950 | Si-H bending |

Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment |

| 60 | [M]⁺ (Molecular Ion) |

| 59 | [M-H]⁺ |

| 31 | [SiH₃]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Reduction of Ethyltrichlorosilane

This protocol describes a general method for the synthesis of this compound by the reduction of ethyltrichlorosilane using lithium aluminum hydride (LiAlH₄).

Materials:

-

Ethyltrichlorosilane (C₂H₅Cl₃Si)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

-

The flask is cooled to 0 °C using an ice bath.

-

A solution of ethyltrichlorosilane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling.

-

The resulting white precipitate of aluminum salts is removed by filtration.

-

The ethereal solution of this compound is collected. Due to its low boiling point, this compound can be isolated by careful distillation or used directly in a subsequent reaction.

Caption: Experimental workflow for this compound synthesis.

Hydrosilylation of an Alkene with this compound

This protocol outlines a representative hydrosilylation reaction of an alkene (e.g., 1-octene) with this compound, catalyzed by a platinum catalyst.

Materials:

-

This compound

-

1-Octene

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A flame-dried Schlenk flask is charged with 1-octene and anhydrous toluene under a nitrogen atmosphere.

-

A catalytic amount of Karstedt's catalyst is added to the flask.

-

This compound is then added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction can be monitored by GC or NMR spectroscopy.

-

Upon completion, the solvent and any excess volatile reagents are removed under reduced pressure.

-

The resulting product, octylthis compound, can be purified by vacuum distillation.

Caption: Signaling pathway for hydrosilylation.

Applications

This compound is a versatile compound with several applications in research and industry:

-

Precursor to Silicon-Based Materials: It serves as a starting material for the synthesis of silicone polymers, resins, and other silicon-containing materials.[1]

-

Dopant in the Semiconductor Industry: Its ability to be incorporated into silicon lattices makes it useful as a dopant in the manufacturing of semiconductors.[1]

-

Chemical Vapor Deposition (CVD): this compound is used in CVD processes to deposit thin films of silicon-containing materials onto various substrates.[1]

-

Reducing Agent in Organic Synthesis: The Si-H bond in this compound can act as a hydride source for the reduction of various functional groups.

-

Derivatizing Agent in Analytical Chemistry: It can be used to derivatize certain functional groups to make them more amenable to analysis by techniques such as gas chromatography.[1]

Safety and Handling

This compound is a highly flammable gas and is reactive with air and moisture.[1] It should be handled in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a flame-retardant lab coat, should be worn at all times. Care should be taken to avoid contact with oxidizing agents.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Ethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylsilane (C₂H₈Si) is an organosilicon compound with significant applications in materials science and organic synthesis. Its reactive nature, stemming from the silicon-hydrogen bond, makes it a valuable precursor for silicon-containing polymers and a versatile reducing agent in chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its handling and use, and visualizations of its reaction pathways.

Physical Properties of this compound

This compound is a colorless, volatile, and flammable gas at room temperature and atmospheric pressure.[1] Its fundamental physical characteristics are summarized in the table below. A notable discrepancy exists in the reported boiling point of this compound, with some sources citing -14 °C and others 19 °C. This difference may arise from variations in measurement conditions or sample purity. For practical purposes, it is crucial to consider its high volatility and low flash point, necessitating careful handling in a controlled environment.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₈Si | [1][2] |

| Molecular Weight | 60.17 g/mol | [2] |

| Boiling Point | -14 °C / 19 °C | [1][2] |

| Melting Point | -180 °C | [1][2] |

| Density | 0.6396 g/mL at -14 °C | [2] |

| Flash Point | < -40 °C | [3] |

| Vapor Pressure | 3080 mmHg at 25 °C | [1] |

| Solubility | Generally soluble in organic solvents. | [4] |

Note on Boiling Point Discrepancy: The significant difference in reported boiling points (-14 °C vs. 19 °C) highlights the importance of consulting specific supplier safety data sheets (SDS) and verifying the physical properties of the this compound being used in any experimental setup.

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the reactivity of the Si-H bond, which is susceptible to cleavage and participation in a variety of reactions.

Reactivity with Air and Moisture

This compound is highly reactive with atmospheric moisture and oxygen. It can be pyrophoric, meaning it may ignite spontaneously in air.[2][5] This reactivity is due to the propensity of the silicon-hydrogen bond to undergo hydrolysis and oxidation. The reaction with water is rapid and produces ethylsilanol, which can further condense to form siloxanes, liberating hydrogen gas.

Reaction with Water: C₂H₅SiH₃ + H₂O → C₂H₅SiH₂(OH) + H₂

Due to this high reactivity, this compound must be handled under an inert atmosphere, such as nitrogen or argon, and in a glove box or sealed system.[2]

Thermal Decomposition

The thermal decomposition of this compound has been studied under various conditions. At elevated temperatures, it primarily decomposes through the elimination of hydrogen to form ethylsilylene (HSiC₂H₅), which can then undergo further reactions, including isomerization to vinylsilane or decomposition to ethylene and silane.[1][2] The decomposition pathway is crucial in Chemical Vapor Deposition (CVD) processes where this compound is used as a precursor.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. "Low pressure chemical vapor deposition (LPCVD) of silicon carbide from" by Yi-Tong Shi [digitalcommons.njit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic studies and ab initio investigations of the reactions of atomic bromine with mthis compound and dimthis compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. cms.mz-at.de [cms.mz-at.de]

A Comprehensive Technical Guide to the Synthesis of High-Purity Ethylsilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity ethylsilane (C₂H₅SiH₃). This compound is a valuable organosilicon compound with applications as a precursor for silicon-based materials, in the synthesis of specialty chemicals and pharmaceuticals, and as a dopant in the semiconductor industry.[1] Achieving high purity is critical for these applications, necessitating carefully controlled synthesis and purification processes. This guide details the most common and effective methods for its preparation, including experimental protocols, quantitative data, and process visualizations.

Overview of Synthesis Routes

The synthesis of high-purity this compound primarily proceeds through a two-step process: first, the synthesis of an ethylchlorosilane precursor, followed by its reduction to this compound. The main industrial and laboratory routes are summarized below and will be detailed in the subsequent sections.

-

Direct Process followed by Reduction: This is a common industrial approach where ethyl chloride reacts directly with silicon in the presence of a copper catalyst to produce a mixture of ethylchlorosilanes.[2][3][4] The desired precursor is then separated and reduced.

-

Hydrosilylation followed by Reduction: This method involves the addition of a hydrosilane, such as trichlorosilane, to ethylene to form an ethylchlorosilane, which is subsequently reduced.[5][6]

-

Grignard Reaction: A classic organometallic approach where an ethyl Grignard reagent reacts with a silicon halide to form an this compound derivative.[7][8]

The final step in all these routes is the reduction of the ethyl-substituted chlorosilane intermediate to this compound, typically using a powerful reducing agent like lithium aluminum hydride (LAH).[9][10] Subsequent purification is then carried out to achieve the desired high purity.

The Direct Process for Ethylchlorosilane Precursors

The Direct Process, also known as the Müller-Rochow process, is a widely used industrial method for the synthesis of organochlorosilanes. In the context of this compound synthesis, it involves the reaction of ethyl chloride vapor with elemental silicon at elevated temperatures.

Reaction: n C₂H₅Cl + Si → (C₂H₅)ₓSiCl₄₋ₓ + other products

This reaction yields a mixture of ethylchlorosilanes, primarily ethyltrichlorosilane (C₂H₅SiCl₃), diethyldichlorosilane ((C₂H₅)₂SiCl₂), and ethyldichlorosilane (C₂H₅SiHCl₂), along with other byproducts like silicon tetrachloride (SiCl₄), ethane, and methane.[3]

Experimental Protocol for the Direct Process

The following is a generalized experimental protocol for the synthesis of ethylchlorosilanes via the Direct Process in a laboratory-scale fluidized bed or stirred-bed reactor.[2][11]

Materials:

-

Silicon powder (99.9% purity)[2]

-

Cuprous chloride (CuCl) (catalyst, 99.9% purity)[2]

-

Ethyl chloride (C₂H₅Cl)

-

Promoters such as zinc and aluminum (optional)[11]

-

Inert gas (e.g., nitrogen or argon)

Apparatus:

-

Fluidized bed or stirred-bed reactor constructed of a material resistant to high temperatures and corrosive gases (e.g., stainless steel or Pyrex).[2][3]

-

High-vacuum system.[3]

-

Mass spectrometer for online gas analysis.[3]

-

Temperature controller.[11]

-

Condensation train to collect liquid products.

Procedure:

-

A contact mass is prepared by mixing silicon powder with the copper catalyst (typically 5-15 wt%).[11] Promoters can also be added at this stage.

-

The reactor is charged with the contact mass and purged with an inert gas to remove air and moisture.

-

The reactor is heated to the reaction temperature, typically in the range of 200-300°C.[2][3] The optimal temperature for maximizing diethyldichlorosilane yield is reported to be around 250°C.[2]

-

Ethyl chloride vapor is introduced into the reactor. The flow rate is controlled to maintain the desired reaction pressure and residence time.

-

The reaction is highly exothermic and requires careful temperature control.

-

The product stream, consisting of a mixture of ethylchlorosilanes and unreacted ethyl chloride, exits the reactor and is passed through a condensation train to collect the liquid products.

-

Non-condensable gases are vented through a scrubbing system.

-

The collected liquid mixture is then subjected to fractional distillation to separate the individual ethylchlorosilane components.

Quantitative Data for the Direct Process

The product distribution in the Direct Process is highly dependent on the reaction conditions, catalyst composition, and the presence of promoters. The following table summarizes typical product compositions under different conditions.

| Catalyst/Promoter | Temperature (°C) | ETCS (%) | DEDCS (%) | EDCS (%) | Reference |

| 10% Si-CuCl | 200 | - | 47 | - | [11] |

| 10% Si-CuCl + Zn + Al | 250 | - | Increased | Increased | [11] |

| CuCl | 250 | Major | - | - | [2] |

ETCS: Ethyltrichlorosilane, DEDCS: Diethyldichlorosilane, EDCS: Ethyldichlorosilane

The selectivity towards diethyldichlorosilane versus ethyltrichlorosilane can be influenced by the addition of promoters like zinc and aluminum.[11]

Logical Flow of the Direct Process

Caption: Logical workflow for the Direct Process synthesis of ethylchlorosilane precursors.

Hydrosilylation Route to Ethyltrichlorosilane

Hydrosilylation is an addition reaction between a compound with a silicon-hydrogen bond and a compound with an unsaturated bond, such as an alkene. For the synthesis of an this compound precursor, ethylene is reacted with trichlorosilane.

Reaction: CH₂=CH₂ + HSiCl₃ → C₂H₅SiCl₃

This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst or Karstedt's catalyst, although other transition metals like rhodium have also been shown to be effective.[5][12]

Experimental Protocol for Hydrosilylation

The following is a generalized protocol for the hydrosilylation of ethylene with trichlorosilane.

Materials:

-

Trichlorosilane (HSiCl₃)

-

Ethylene (CH₂=CH₂)

-

Hydrosilylation catalyst (e.g., Speier's catalyst)

-

Anhydrous solvent (e.g., toluene)

Apparatus:

-

High-pressure autoclave or reactor

-

Gas inlet for ethylene

-

Stirring mechanism

-

Temperature and pressure controls

Procedure:

-

The reactor is charged with trichlorosilane, the solvent, and the catalyst under an inert atmosphere.

-

The reactor is sealed and pressurized with ethylene to the desired pressure.

-

The mixture is heated to the reaction temperature, typically between 60°C and 120°C, and stirred vigorously.

-

The reaction is monitored by observing the pressure drop as ethylene is consumed.

-

After the reaction is complete, the reactor is cooled, and the excess pressure is vented.

-

The resulting ethyltrichlorosilane is purified by fractional distillation.

Quantitative Data for Hydrosilylation

The hydrosilylation of ethylene with trichlorosilane is generally a high-yield reaction. With appropriate catalysts and conditions, yields of ethyltrichlorosilane can exceed 95%.[5]

Hydrosilylation Pathway Diagram

Caption: Reaction pathway for the synthesis of ethyltrichlorosilane via hydrosilylation.

Grignard Synthesis of Ethyl-Substituted Silanes

The Grignard reaction provides a versatile laboratory-scale method for forming silicon-carbon bonds. To synthesize ethyl-substituted silanes, an ethylmagnesium halide (Grignard reagent) is reacted with a silicon halide, such as silicon tetrachloride (SiCl₄).

Reaction: x C₂H₅MgBr + SiCl₄ → (C₂H₅)ₓSiCl₄₋ₓ + x MgBrCl

The stoichiometry of the reaction can be controlled to favor the formation of mono-, di-, tri-, or tetra-substituted ethylsilanes.

Experimental Protocol for Grignard Synthesis

The following is a generalized protocol for the synthesis of ethyl-substituted silanes using a Grignard reagent.[2][8][13]

Materials:

-

Magnesium turnings

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as an initiator)

-

Anhydrous nitrogen or argon

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Inert atmosphere setup (e.g., nitrogen line)

Procedure:

-

Preparation of the Grignard Reagent:

-

Dry all glassware thoroughly in an oven.

-

Place magnesium turnings in the three-necked flask under a positive pressure of inert gas.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of ethyl bromide in anhydrous ether to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing.

-

Slowly add the remaining ethyl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of silicon tetrachloride in anhydrous ether from the dropping funnel. The stoichiometry will determine the primary product. For example, a 1:1 molar ratio of Grignard reagent to SiCl₄ will favor the formation of ethyltrichlorosilane.

-

The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or overnight.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by carefully pouring it over crushed ice and a dilute acid (e.g., HCl) solution.

-

The ether layer is separated, and the aqueous layer is extracted with additional ether.

-

The combined ether extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The ether is removed by distillation, and the resulting mixture of ethylchlorosilanes is separated by fractional distillation.

-

Grignard Synthesis Workflow

Caption: Workflow for the synthesis of ethylchlorosilanes via the Grignard reaction.

Reduction of Ethylchlorosilanes to this compound

The final step in the synthesis of this compound is the reduction of the ethylchlorosilane precursor. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation.

Reaction (example using ethyltrichlorosilane): 4 C₂H₅SiCl₃ + 3 LiAlH₄ → 4 C₂H₅SiH₃ + 3 LiCl + 3 AlCl₃

Experimental Protocol for LAH Reduction

The following is a generalized protocol for the reduction of an ethylchlorosilane to this compound using LiAlH₄.[9][10][11] Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be carried out under a dry, inert atmosphere.

Materials:

-

Ethylchlorosilane (e.g., C₂H₅SiCl₃ or (C₂H₅)₂SiCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous, non-protic solvent (e.g., diethyl ether or THF)

-

Anhydrous nitrogen or argon

Apparatus:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Inert atmosphere setup

Procedure:

-

A suspension of LiAlH₄ in anhydrous ether is prepared in the three-necked flask under a positive pressure of inert gas.

-

The flask is cooled in an ice bath.

-

A solution of the ethylchlorosilane in anhydrous ether is added dropwise from the dropping funnel with vigorous stirring.

-

The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the reaction goes to completion.

-

Work-up (Fieser method): The reaction is carefully quenched by the sequential, slow, dropwise addition of:

-

x mL of water for every x g of LiAlH₄ used.

-

x mL of 15% aqueous NaOH for every x g of LiAlH₄.

-

3x mL of water for every x g of LiAlH₄. This procedure results in the formation of a granular precipitate that is easy to filter.

-

-

The ethereal solution is filtered to remove the inorganic salts.

-

The filtrate, containing the this compound, is then subjected to fractional distillation to isolate the high-purity product. Due to the low boiling point of this compound (19°C), the distillation must be performed with appropriate cooling.[1]

LAH Reduction and Purification Workflow

Caption: Workflow for the reduction of ethylchlorosilanes to this compound using LiAlH₄.

Purification of this compound

Achieving high purity is paramount for many applications of this compound. The primary methods for purification are fractional distillation and preparative gas chromatography.

Fractional Distillation

Fractional distillation is effective for separating this compound from byproducts with significantly different boiling points.[3][14][15] Given this compound's low boiling point (19°C), the distillation must be carried out at or below room temperature, often with the receiving flask cooled in an ice or dry ice/acetone bath. A well-designed fractional distillation column with a high number of theoretical plates is necessary for efficient separation.[15]

Preparative Gas Chromatography

For achieving very high purities (e.g., >99.99%), preparative gas chromatography (GC) is the method of choice.[12][16] In preparative GC, a larger sample is injected onto a column that separates the components based on their volatility and interaction with the stationary phase. The separated components are then collected as they elute from the column.

Typical GC Parameters for Silane Analysis:

-

Column: A nonpolar or semi-polar capillary column is often used. For chlorosilanes, specialized columns are available.[17]

-

Carrier Gas: Helium or argon.[1]

-

Detectors: Thermal conductivity detector (TCD) or mass spectrometer (MS).[1]

Purity Analysis

The purity of the final this compound product is typically determined using analytical gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (GC-MS) or a flame ionization detector (FID).[1][4][6][18] This allows for the identification and quantification of any remaining impurities.

Safety Considerations

This compound is a colorless, flammable gas with a strong, unpleasant odor.[1] It is highly reactive and can form flammable mixtures with air. It may also react hazardous with water and moisture.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The use of an inert atmosphere is crucial for many of the synthesis steps, particularly when working with Grignard reagents and lithium aluminum hydride.[2][9][10][11]

This guide provides a foundational understanding of the key synthesis routes for high-purity this compound. The specific choice of method will depend on the desired scale of production, available starting materials, and the required final purity. For all procedures, it is essential to consult detailed safety data sheets for all reagents and to perform a thorough risk assessment before commencing any experimental work.

References

- 1. applications.wasson-ece.com [applications.wasson-ece.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Synthesis of LiAlH4 Starting from "Scratch" - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. thescipub.com [thescipub.com]

- 7. researchgate.net [researchgate.net]

- 8. Solved EXPERIMENTAL PROCEDURE The Grignard synthesis that | Chegg.com [chegg.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. silicycle.com [silicycle.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. m.youtube.com [m.youtube.com]

- 15. vernier.com [vernier.com]

- 16. velocityscientific.com.au [velocityscientific.com.au]

- 17. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethylsilane (CAS Number: 2814-79-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylsilane (CAS No. 2814-79-1), an organosilicon compound with the chemical formula C₂H₈Si, is a versatile and reactive reagent with growing importance in organic synthesis and materials science.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development. This compound's utility as a reducing agent and a precursor for silicon-containing moieties makes it a valuable tool for medicinal chemists and researchers in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective application in experimental work. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₈Si | [1][2] |

| Molecular Weight | 60.17 g/mol | [1][2] |

| CAS Number | 2814-79-1 | [2] |

| Appearance | Colorless, flammable gas | [1] |

| Odor | Strong, unpleasant | [1] |

| Boiling Point | 19 °C (lit.) | [1] |

| Melting Point | -180 °C | [1] |

| Density | 0.639 g/cm³ | [1] |

| Vapor Pressure | 3080 mmHg at 25°C | [1] |

| Flash Point | < -40 °C | |

| InChIKey | KCWYOFZQRFCIIE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC[SiH3] |

Synthesis of this compound

This compound is typically synthesized through the reduction of a corresponding chlorinated precursor, such as trichlorothis compound. A common laboratory-scale synthesis involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).

General Synthesis Workflow

The synthesis of this compound from trichlorothis compound can be visualized as a two-step process: the reduction of the silicon-chlorine bonds, followed by purification of the final product.

Detailed Experimental Protocol: Synthesis of this compound from Trichlorothis compound

The following protocol details a representative method for the preparation of this compound.

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Standard Schlenk line and glassware

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen). The condenser is fitted with a gas outlet connected to a bubbler.

-

Charging the Flask: The flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Precursor: A solution of trichlorothis compound in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain the reaction temperature below -70 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% HCl) to dissolve the inorganic salts.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The this compound is then isolated by fractional distillation.

Applications in Drug Development and Organic Synthesis

Organosilanes, including this compound and its derivatives, are valuable reagents in organic synthesis, with several applications relevant to drug discovery and development.

Reducing Agent

This compound, and more commonly its sterically hindered analogue trithis compound, are effective reducing agents for a variety of functional groups.[6] They are particularly useful for the reduction of esters, amides, and other carbonyl compounds to the corresponding alcohols or amines under mild conditions, often in the presence of a Lewis acid catalyst.[1][7] This method is advantageous due to the relatively low toxicity and ease of handling of silanes compared to other reducing agents like metal hydrides.

Silyl Ethers as Protecting Groups

The formation of silyl ethers is a common strategy for the protection of hydroxyl groups during multi-step syntheses of complex molecules, a frequent necessity in drug development.[8] While this compound itself is not directly used for this purpose, it is a fundamental building block for more complex silylating agents. The stability of silyl ethers can be tuned by modifying the substituents on the silicon atom, allowing for selective deprotection.

Bioisosteric Replacement and "Silicon Switch"

In medicinal chemistry, the replacement of a carbon atom with a silicon atom, a concept known as the "silicon switch," can lead to significant changes in the physicochemical and pharmacological properties of a drug candidate. This can result in improved metabolic stability, enhanced potency, and altered selectivity. The synthesis of silicon-containing analogues of known drugs is an active area of research, and this compound can serve as a precursor to the silicon-containing moieties incorporated into these novel compounds.[8]

Experimental Protocol: Trithis compound-Mediated Reduction of an Ester

The following is a representative protocol for the reduction of an ester to an alcohol using trithis compound, illustrating a key application of hydrosilanes in organic synthesis.

Materials:

-

Ester (e.g., ethyl benzoate)

-

Lewis acid catalyst (e.g., triflic acid)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A round-bottom flask is charged with the ester and anhydrous DCM under an inert atmosphere.

-

Addition of Reagents: Trithis compound is added to the solution, followed by the dropwise addition of the Lewis acid catalyst at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding alcohol.

Workflow for Ester Reduction

The process of reducing an ester to an alcohol using trithis compound can be illustrated with the following workflow diagram.

Safety and Handling

This compound is a highly flammable and reactive gas that requires careful handling in a well-ventilated fume hood. It can react vigorously with water and oxidizing agents. Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, should be worn at all times. All reactions involving this compound should be conducted under an inert atmosphere.

Conclusion

This compound is a valuable reagent in organic synthesis with significant potential in drug discovery and development. Its utility as a reducing agent and as a building block for silicon-containing molecules provides medicinal chemists with a powerful tool for the synthesis and modification of complex pharmaceutical compounds. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. The continued exploration of organosilane chemistry is expected to lead to further innovations in pharmaceutical research.

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. Silane, ethyl- [webbook.nist.gov]

- 3. Trichlorothis compound | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trichlorothis compound for synthesis | 115-21-9 [sigmaaldrich.com]

- 5. Trichlorothis compound - Wikipedia [en.wikipedia.org]

- 6. Trithis compound (TES) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.msu.edu [chemistry.msu.edu]

- 10. Silane, triethyl- [webbook.nist.gov]

Spectroscopic Characterization of Ethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of ethylsilane (C₂H₅SiH₃), a fundamental organosilane compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where organosilicon chemistry plays a crucial role. By presenting a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification, characterization, and utilization of this compound and related compounds in various scientific applications.

Introduction to this compound

This compound is a volatile and flammable organosilane with the chemical formula C₂H₈Si.[1][2] It consists of an ethyl group (-C₂H₅) and three hydrogen atoms attached to a central silicon atom. The unique properties of the silicon-carbon and silicon-hydrogen bonds make this compound and its derivatives important precursors and intermediates in organic synthesis, materials science, and semiconductor manufacturing. Accurate and thorough spectroscopic analysis is paramount for ensuring the purity and structural integrity of this compound in these applications.

Spectroscopic Data of this compound

This section presents a summary of the available and predicted spectroscopic data for this compound. The quantitative data is organized into structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the protons of the ethyl group (CH₃ and CH₂) and the silyl protons (SiH₃). The chemical shifts are influenced by the electronegativity of the silicon atom and the spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-CH₂- | ~0.5 | Quartet | ~8 |

| -CH₃ | ~0.9 | Triplet | ~8 |

| SiH₃ | ~3.2 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to display two signals for the two carbon atoms of the ethyl group. The carbon atom directly attached to the silicon (α-carbon) will have a different chemical shift compared to the terminal methyl carbon (β-carbon).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Si-CH₂- | ~10 |

| -CH₃ | ~8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its C-H, Si-H, and Si-C bonds.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H (in -CH₃, -CH₂) | Stretching | 2950 - 2850 | Strong |

| Si-H (in SiH₃) | Stretching | 2150 - 2100 | Strong |

| C-H (in -CH₂, -CH₃) | Bending | 1465 - 1375 | Medium |

| Si-H (in SiH₃) | Bending | 910 - 800 | Strong |

| Si-C | Stretching | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method for generating ions. The mass spectrum shows the molecular ion (M⁺) and various fragment ions resulting from the cleavage of Si-C, Si-H, and C-C bonds. The mass spectrum for this compound is available from the NIST WebBook.[1][2]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 60 | 35 | [C₂H₈Si]⁺ (Molecular Ion) |

| 59 | 100 | [C₂H₇Si]⁺ |

| 45 | 40 | [CH₅Si]⁺ |

| 43 | 30 | [CH₃Si]⁺ |

| 31 | 85 | [SiH₃]⁺ |

| 29 | 95 | [C₂H₅]⁺ or [SiH]⁺ |

| 28 | 25 | [C₂H₄]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are tailored for a volatile and potentially air-sensitive compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for a volatile liquid):

-

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) inside a glovebox or under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

-

A typical concentration for ¹H NMR is 1-5 mg of the analyte in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration (10-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is sealed with a cap and parafilm to prevent evaporation of the volatile sample. For highly volatile samples or for long-term experiments, flame-sealing the NMR tube may be necessary.

-

Tetramthis compound (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Gas-Phase FT-IR:

-

A gas cell with IR-transparent windows (e.g., KBr, NaCl) is evacuated to remove any atmospheric gases.

-

A background spectrum of the evacuated cell is recorded.

-

A small amount of this compound vapor is introduced into the gas cell to a desired pressure.

-

The IR spectrum of the this compound sample is then recorded. The final spectrum is presented in terms of absorbance or transmittance after ratioing against the background spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) of a Volatile Compound:

-

The mass spectrometer is tuned and calibrated using a standard compound.

-

For a volatile liquid like this compound, the sample can be introduced into the ion source via a heated inlet system or a gas chromatography (GC) column.

-

In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of this compound structural elucidation using spectroscopic methods.

Conclusion

This technical guide has provided a consolidated overview of the spectroscopic data and analytical methodologies for this compound. While experimental NMR and IR data are not widely disseminated in public repositories, the provided predicted data, in conjunction with the confirmed mass spectrometry data, offers a robust foundation for the characterization of this important organosilane. The detailed experimental protocols and the logical workflow diagram further equip researchers and scientists with the necessary information for their work with this compound and related compounds. As the applications of organosilanes continue to expand, a thorough understanding of their spectroscopic properties remains a critical component of scientific advancement.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ethylsilane (C₂H₅SiH₃). It details the primary and secondary reaction pathways, the kinetics of the decomposition, and the experimental methodologies used to elucidate these mechanisms. The information is presented to be a valuable resource for researchers in materials science, chemical kinetics, and related fields.

Core Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving multiple competing pathways, key intermediates, and the potential for chain reactions. The dominant mechanism is highly dependent on experimental conditions such as temperature and pressure.

Primary Unimolecular Decomposition Pathways

Under pyrolysis conditions, this compound primarily decomposes through unimolecular reactions. The main initial step is the 1,1-hydrogen elimination to produce ethylsilylene (HSiC₂H₅), a reactive intermediate.[1][2] This intermediate can then undergo further reactions.

A key subsequent step is the decomposition of ethylsilylene into ethylene (C₂H₄) and silylene (SiH₂).[3] Alternatively, ethylsilylene can isomerize to form vinylsilane (H₃SiC₂H₃).[1] The main stable end products observed in numerous studies are ethylene and silane (SiH₄).[1][4]

The overall unimolecular decomposition can be summarized by the following key reactions:

-

Initiation: C₂H₅SiH₃ → HSiC₂H₅ + H₂

-

Ethylsilylene Decomposition: HSiC₂H₅ → C₂H₄ + SiH₂

-

Ethylsilylene Isomerization: HSiC₂H₅ → CH₂=CHSiH₃

The silylene (SiH₂) formed is a highly reactive intermediate that can significantly influence the overall decomposition kinetics by initiating chain reactions.[1]

References

An In-depth Technical Guide to Key Reactions Involving Ethylsilane in Organic Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving ethylsilane (EtSiH₃) in organic chemistry. This compound, a simple organosilane, serves as a versatile reagent in several key transformations, primarily in hydrosilylation and reduction reactions. Its utility stems from the reactive silicon-hydride (Si-H) bond, which can be strategically employed to form new carbon-silicon or carbon-hydrogen bonds. This document details the fundamental principles, experimental protocols, and quantitative data associated with these reactions, offering a valuable resource for professionals in research and development.

Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is a highly efficient method for the synthesis of organosilicon compounds.[1]

Hydrosilylation of Alkenes

The platinum-catalyzed hydrosilylation of alkenes with this compound typically proceeds via an anti-Markovnikov addition, yielding the corresponding ethyl(alkyl)silanes. The reaction mechanism, commonly described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by alkene coordination, insertion, and reductive elimination.[2]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with this compound

A representative experimental protocol for the hydrosilylation of a terminal alkene is as follows:

-

To a stirred solution of 1-octene (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen), is added a platinum catalyst, such as Karstedt's catalyst (Pt₂(dvtms)₃), typically at a loading of 0.01 mol%.

-

This compound (1.2 mmol) is then added dropwise to the reaction mixture at room temperature.

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography on silica gel to afford the corresponding ethyl(octyl)silane.

Quantitative Data for Alkene Hydrosilylation

| Alkene | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | Karstedt's Catalyst | 0.01 | Toluene | 25 | 2 | >95 | [3] |

| Styrene | Speier's Catalyst (H₂PtCl₆) | 0.05 | THF | 60 | 4 | 92 | [1] |

| Cyclohexene | Pt/C | 0.1 | Neat | 80 | 6 | 88 | [4] |

Hydrosilylation of Alkynes

The hydrosilylation of alkynes with this compound provides access to vinylsilanes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of the reaction are influenced by the choice of catalyst and reaction conditions. Platinum catalysts generally favor the formation of the β-(E)-isomer.[5]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Phenylacetylene with this compound

A typical procedure for the hydrosilylation of a terminal alkyne is as follows:[5]

-

In a reaction vessel under an inert atmosphere, phenylacetylene (0.5 mmol) and this compound (0.5 mmol) are dissolved in anhydrous tetrahydrofuran (THF) (1 mL).

-

A platinum on activated carbon catalyst (10 wt% Pt, ~0.25 mg of metallic Pt) is added to the solution.

-

The reaction mixture is heated to 70 °C for 6 hours.

-

After cooling to room temperature, the catalyst is removed by filtration through a short pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is analyzed by GC-MS and NMR to determine the product distribution and yield. The major products are typically triethyl(1-phenylvinyl)silane (α-product) and (E)-triethyl(styryl)silane (β-(E)-product).[5]

Quantitative Data for Alkyne Hydrosilylation

| Alkyne | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Phenylacetylene | Pt/SBA-15 (7.0 nm) | ~0.5 (metallic Pt) | THF | 70 | 6 | α- and β-(E)-isomers | 81 | [5] |

| Phenylacetylene | Pt/SBA-15 (1.6 nm) | ~0.5 (metallic Pt) | THF | 70 | 6 | α- and β-(E)-isomers | 63 | [5] |

| 1-Hexyne | Rh(acac)(CO)₂ | 0.1 | Benzene | 50 | 3 | β-(E)-isomer | 95 | [6] |

Diagram of Hydrosilylation Pathways

Caption: General pathways for the hydrosilylation of alkenes and alkynes with this compound.

Reduction Reactions

This compound, in combination with a Lewis acid or a protic acid, is a powerful reducing system capable of reducing a variety of functional groups. This type of reaction is often referred to as ionic hydrogenation.[7] The Si-H bond acts as a hydride donor to an activated substrate.[7]

Reduction of Carbonyl Compounds

Aldehydes and ketones can be efficiently reduced to the corresponding alcohols or even fully deoxygenated to the corresponding alkanes using this compound in the presence of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[8] The reaction proceeds through the formation of a carbocation intermediate, which is then quenched by the hydride from this compound.[8]

Experimental Protocol: Reduction of Acetophenone with this compound and Boron Trifluoride Etherate

The following is a general procedure for the reduction of a ketone:[9]

-

A solution of acetophenone (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Boron trifluoride etherate (1.2 mmol) is added dropwise to the stirred solution.

-

This compound (1.5 mmol) is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 1-phenylethanol or ethylbenzene depending on the reaction conditions, is purified by column chromatography.

Quantitative Data for Carbonyl Reductions

| Carbonyl Compound | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetophenone | BF₃·OEt₂ | CH₂Cl₂ | 0 to 25 | 1 | 1-Phenylethanol | 95 | [8] |

| Cyclohexanone | TFA | CH₂Cl₂ | 25 | 2 | Cyclohexanol | 98 | [9] |

| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 0 to 25 | 0.5 | Benzyl alcohol | 97 | [8] |

| 4-Nitroacetophenone | TiCl₄ | CH₂Cl₂ | 25 | 3 | 1-(4-Nitrophenyl)ethanol | 85 | [9] |

Reduction of Imines and Reductive Amination

This compound is also effective for the reduction of imines to the corresponding amines. This reaction can be performed in a one-pot fashion starting from an aldehyde or ketone and an amine, a process known as reductive amination.[10]

Experimental Protocol: Reductive Amination of Benzaldehyde and Aniline with this compound

A typical protocol for reductive amination is as follows:[10][11]

-

To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL), a catalytic amount of a Lewis acid (e.g., InCl₃, 5 mol%) is added.

-

The mixture is stirred at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

This compound (1.5 mmol) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until the imine is fully consumed, as monitored by TLC or GC.

-

The reaction is worked up by quenching with a basic aqueous solution (e.g., saturated NaHCO₃).

-

The product, N-benzylaniline, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification is achieved by column chromatography.

Quantitative Data for Imine Reduction and Reductive Amination

| Aldehyde/Ketone | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | InCl₃ | CH₂Cl₂ | 25 | 2 | N-Benzylaniline | 92 | [10] |

| Cyclohexanone | Benzylamine | TFA | CH₂Cl₂ | 25 | 4 | N-Cyclohexylbenzylamine | 88 | [10] |

| 4-Methoxybenzaldehyde | Morpholine | Sc(OTf)₃ | MeCN | 25 | 3 | 4-(4-Methoxybenzyl)morpholine | 95 | [10] |

Diagram of Reductive Amination Workflow

Caption: Workflow for the one-pot reductive amination using this compound.

Cross-Coupling Reactions

While less common for this compound itself compared to other organosilanes, the potential for its participation in palladium-catalyzed cross-coupling reactions such as the Hiyama and Sonogashira couplings exists, particularly after conversion to a more reactive species.[12][13] The Hiyama coupling involves the reaction of an organosilane with an organic halide.[13] The Sonogashira coupling typically involves a terminal alkyne and an aryl or vinyl halide, where an alkynylsilane can be a key intermediate.[14]

Currently, there is limited specific literature detailing the direct use of this compound in these cross-coupling reactions without prior functionalization. The high stability of the ethyl-silicon bond makes transmetalation, a key step in the catalytic cycle, challenging. However, this compound can be a precursor to other organosilanes that are more amenable to these transformations. For instance, hydrosilylation of an alkyne with this compound yields a vinylsilane, which can then participate in a Hiyama-type coupling.

Conceptual Pathway for this compound in Cross-Coupling

Caption: Conceptual workflow for utilizing this compound in a Hiyama cross-coupling reaction.

Further research is warranted to explore the direct application of this compound in these powerful C-C bond-forming reactions, potentially through the development of novel catalyst systems that can activate the C-Si bond of simple alkylsilanes.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary applications in hydrosilylation and reduction reactions. The methodologies presented in this guide offer robust and efficient means for the synthesis of a wide range of organosilicon compounds and the reduction of various functional groups. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals in drug development and other areas of chemical science. Future investigations into the expanded utility of this compound, particularly in cross-coupling reactions, are anticipated to further enhance its role as a key building block in modern organic chemistry.

References

- 1. qualitas1998.net [qualitas1998.net]

- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]

- 3. Verification Required - Princeton University Library [oar.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Trithis compound in the Liquid Phase over Size Controlled Pt Nanoparticles [mdpi.com]

- 6. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnc.ir [ijnc.ir]

- 8. researchgate.net [researchgate.net]

- 9. technical.gelest.com [technical.gelest.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Hiyama Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Ethylsilane precursors and derivatives

An In-depth Technical Guide to Ethylsilane Precursors and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylsilanes, a class of organosilicon compounds characterized by the presence of one or more ethyl groups bonded to a silicon atom, are fundamental precursors and reagents in a multitude of scientific and industrial applications. Their unique chemical properties, stemming from the silicon-carbon and reactive silicon-hydride or silicon-alkoxy bonds, make them indispensable in fields ranging from organic synthesis and materials science to semiconductor manufacturing and drug development. This guide provides a comprehensive technical overview of the core this compound precursors and their derivatives, focusing on their synthesis, chemical properties, and key applications. Detailed experimental protocols for significant transformations, quantitative data summaries, and visual diagrams of key processes are included to support researchers in their practical applications.

Core this compound Precursors and Derivatives: Properties and Applications

The versatility of this compound chemistry is embodied in several key compounds, each with distinct properties and primary areas of application.

-

This compound (CH₃CH₂SiH₃): A foundational precursor, this compound is a colorless, flammable gas. It is primarily used as a silicon source for the production of silicon-based materials like silicone rubbers and resins. In the semiconductor industry, it serves as a dopant and a precursor in Chemical Vapor Deposition (CVD) processes for depositing thin silicon-containing films.[1]

-

Trithis compound ((CH₃CH₂)₃SiH): This colorless liquid is one of the most widely used trialkylsilanes. Its utility is dominated by its role as a mild and selective reducing agent in organic synthesis.[2][3] The reactive Si-H bond allows for the reduction of a wide range of functional groups, including aldehydes, ketones, and imines, often in the presence of an acid co-catalyst like trifluoroacetic acid (TFA) or a Lewis acid.[3][4] This selectivity is crucial in the multi-step synthesis of complex molecules, including pharmaceuticals.[5]

-

Ethyltriethoxysilane ((CH₃CH₂)Si(OCH₂CH₃)₃): As an alkoxysilane, this compound is a key precursor in sol-gel processes for the synthesis of silica-based materials and coatings.[6][7] Its ability to undergo hydrolysis and condensation allows for the formation of stable siloxane (Si-O-Si) networks.

-

Aminothis compound Derivatives (e.g., (3-Aminopropyl)triethoxysilane - APTES): These derivatives are bifunctional molecules used extensively for surface modification.[8] The ethoxy groups react with hydroxyls on inorganic surfaces (like silica, glass, or metal oxides) to form stable covalent bonds, while the terminal amino group provides a reactive handle for attaching other molecules.[9] This functionality is critical in drug delivery for attaching drugs or targeting ligands to nanocarriers and in creating advanced composite materials.[8][10]

-

Vinyl this compound Derivatives (e.g., Vinyltriethoxysilane - VTES): Featuring a polymerizable vinyl group and hydrolyzable ethoxy groups, VTES acts as a monomer and a coupling agent.[11][12] It can be incorporated into polymer chains via radical polymerization while also bonding to inorganic substrates, making it an excellent adhesion promoter and crosslinking agent.[13][14]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for the primary this compound precursors and their common derivatives.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Refractive Index (n_D) | CAS Number |

| This compound | C₂H₈Si | 60.17 | 19[15] | 0.640 | - | - | 2814-79-1[1] |

| Trithis compound | (C₂H₅)₃SiH | 116.28 | 107-108[2] | 0.728 | -3[2] | 1.412 | 617-86-7[2] |

| Ethyltriethoxysilane | C₂H₅Si(OC₂H₅)₃ | 192.33 | 158-159[6] | 0.896 | 29[6] | 1.394 | 78-07-9[6] |

| (3-Aminopropyl)triethoxysilane | H₂N(CH₂)₃Si(OC₂H₅)₃ | 221.37 | 217 | 0.946 | 96 | 1.420 | 919-30-2 |

| Vinyltriethoxysilane | H₂C=CHSi(OC₂H₅)₃ | 190.31 | 160-161 | 0.903 | 34 | 1.396 | 78-08-0 |

Experimental Protocols

Detailed methodologies for key applications of this compound derivatives are provided below.

Protocol 1: Reduction of an Aryl Ketone to a Hydrocarbon with Trithis compound

This protocol details the selective reduction of a carbonyl group to a methylene group using trithis compound and boron trifluoride, a method that leaves other functional groups like nitro groups intact.[2]

Materials:

-

m-Nitroacetophenone

-

Trithis compound (TES)

-

Dichloromethane (CH₂Cl₂)

-

Boron trifluoride (BF₃) gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Dry, 250-mL, three-necked, round-bottomed flask

-

Magnetic stirrer and stirring bar

-

Gas inlet tube

-

Pressure-equalizing dropping funnel

-

Dewar condenser with ice-water cooling

-

Drying tube (e.g., with Drierite)

-

Ice bath

-

Short-path distillation apparatus

Procedure:

-

Setup: Equip the dry, three-necked flask with a magnetic stirring bar, a gas inlet tube, a dropping funnel, and an ice-water cooled Dewar condenser fitted with a drying tube.

-

Initial Solution: Place a solution of 20.9 g (0.180 mol) of trithis compound in 80 mL of dichloromethane in the flask.

-

BF₃ Addition: Stir the solution rapidly in an ice bath while introducing boron trifluoride gas below the surface of the liquid at a moderate rate. A white precipitate will form.

-

Substrate Addition: After 15 minutes of BF₃ addition, add a solution of 10.0 g (0.0606 mol) of m-nitroacetophenone in 20 mL of dichloromethane dropwise from the funnel over 30 minutes.

-

Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

-

Quenching: Slowly add 75 mL of saturated aqueous sodium bicarbonate to the reaction mixture. After the vigorous reaction subsides, transfer the mixture to a separatory funnel.

-

Workup: Separate the organic layer. Wash it with two 25-mL portions of saturated sodium chloride and then dry it over anhydrous sodium sulfate.

-

Purification: Filter the solution and distill at atmospheric pressure to remove the solvent and excess trithis compound/triethylfluorosilane (bp 106–109°C). Distill the remaining liquid under reduced pressure using a short-path apparatus to afford m-nitroethylbenzene.

Quantitative Data:

Protocol 2: Surface Modification of Silica Nanoparticles with (3-Aminopropyl)trimethoxysilane (APTMS)

This protocol describes the post-synthesis grafting of amine functional groups onto the surface of silica nanoparticles (SNPs), a key step for preparing nanocarriers for drug delivery.[8][9]

Materials:

-

Silica nanoparticles (prepared via Stöber method)

-

Ethanol (anhydrous)

-

(3-Aminopropyl)trimethoxysilane (APTMS)

Equipment:

-

Centrifuge and centrifuge tubes

-

Round-bottom flask

-

Magnetic stirrer and stirring bar

-

Reflux condenser

Procedure:

-

SNP Synthesis (Stöber Method Summary): Prepare SNPs by adding tetraethyl orthosilicate (TEOS) to a stirred solution of ethanol, water, and ammonium hydroxide. Allow to react for 12 hours.[8]

-

Purification: Isolate the synthesized SNPs by centrifugation (e.g., 15,000 rpm for 10 min). Discard the supernatant and redisperse the nanoparticles in fresh ethanol. Repeat this washing process three times to remove residual reactants.[8]

-

Dispersion: Prepare a suspension of the purified SNPs in anhydrous ethanol (e.g., 5 mg/mL) in a round-bottom flask.

-

Silanization: Stir the SNP suspension vigorously. Add the desired amount of APTMS to the suspension. A typical weight ratio of SiO₂ to APTMS can range from 1:0.01 to 1:0.1.[8]

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.

-

Final Purification: Isolate the amine-functionalized nanoparticles (SNP-NH₂) by centrifugation. Wash the particles with ethanol through three cycles of centrifugation and redispersion to remove any unreacted APTMS.

-

Storage: Disperse the final purified SNP-NH₂ in ethanol for storage.

Quantitative Characterization:

-

Surface Charge: The success of the functionalization can be confirmed by measuring the zeta potential. The surface charge typically shifts from negative for bare silica to positive in acidic or neutral pH for amine-functionalized silica.

-

Quantification of Amine Groups: The density of surface amine groups can be quantified using assays such as the 4-nitrobenzaldehyde assay.[8]

Visualizations of Workflows and Pathways

Diagrams created using Graphviz DOT language illustrate key processes involving this compound derivatives.

Synthesis of Functionalized Nanoparticles

The following workflow outlines the synthesis of silica nanoparticles and their subsequent surface functionalization, a critical process for creating drug delivery vehicles.

Trithis compound Reduction Pathway

This diagram illustrates the general mechanism for the acid-catalyzed reduction of a ketone using trithis compound. The process involves activation of the carbonyl group by the acid, followed by hydride transfer from the silane.

Conclusion

This compound precursors and their derivatives are foundational building blocks in modern chemistry and materials science. From the selective reduction capabilities of trithis compound in pharmaceutical synthesis to the surface engineering enabled by aminoethylsilanes for advanced drug delivery systems, their impact is extensive. The ability of vinyl and ethoxy derivatives to bridge organic polymers with inorganic materials continues to drive innovation in composites and microelectronics. The protocols and data presented in this guide serve as a practical resource for researchers, enabling the effective application of these versatile compounds to solve complex challenges in drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Silane Reduction of... - Gelest [technical.gelest.com]

- 4. How does the reduction mechanism of trithis compound and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. fujc.pp.ua [fujc.pp.ua]

- 14. scielo.br [scielo.br]

- 15. webassign.net [webassign.net]

The Ethylsilane Revolution: Unlocking Novel Applications in Advanced Materials

A Technical Guide for Researchers and Drug Development Professionals

Ethylsilane (C2H5SiH3), a versatile organosilicon compound, is emerging from the shadows of more common silicon precursors to enable significant advancements in materials science.[1][2] Traditionally used in the production of silicon-based materials and as a dopant in the semiconductor industry, recent innovations have expanded its application to the fabrication of advanced thin films, sophisticated surface modifications, and the synthesis of novel polymers.[1][2] This technical guide explores these cutting-edge applications, providing an in-depth overview of the underlying science, detailed experimental protocols, and quantitative data to empower researchers in their quest for next-generation materials.

This compound in Thin Film Deposition: A New Precursor for Functional Coatings

This compound and its derivatives are proving to be highly effective precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of a variety of thin films, including silicon nitride (SiN), silicon carbonitride (SiCN), and low-k dielectric films. These materials are critical components in microelectronics and protective coatings.

Silicon Nitride and Silicon Carbonitride Films

Ethylsilazane, a close derivative of this compound, has been successfully used to deposit amorphous silicon nitride and silicon carbonitride thin films.[1] These films are deposited by the pyrolysis of ethylsilazane in either ammonia or hydrogen atmospheres. The deposition in ammonia leads to the formation of silicon nitride, while a hydrogen environment results in silicon carbonitride films.[1]

Experimental Protocol: Deposition of Silicon Nitride and Silicon Carbonitride Films

A typical experimental setup for the deposition of these films involves a horizontal tube furnace.

-

Substrate Preparation: (100) silicon wafers are used as substrates. They are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.

-

Precursor Delivery: Ethylsilazane is introduced into the reaction chamber. The precursor is typically heated to a specific temperature to ensure a constant vapor pressure.

-

Deposition Conditions: The deposition is carried out at temperatures ranging from 873 K to 1073 K at a pressure of 0.1 MPa.[1] The carrier gas is either ammonia for silicon nitride or hydrogen for silicon carbonitride.

-

Post-Deposition Analysis: The deposited films are characterized using techniques such as Auger electron spectroscopy (AES), Rutherford backscattering spectroscopy (RBS), and Fourier transform infrared spectroscopy (FTIR) to determine their composition, thickness, and chemical bonding.[1]

Quantitative Data: Film Properties

| Film Type | Deposition Temperature (K) | Hydrogen Content (%) | Dominant Chemical Bonds |

| Silicon Nitride | 873 - 1073 | 18 to 10 | Si-H, N-H |

| Silicon Carbonitride | 873 - 1073 | 21 to 8 | Si-H, C-H |

Data sourced from Stevens Institute of Technology research on ethylsilazane pyrolysis.[1]

References

Methodological & Application

Ethylsilane as a Versatile Reducing Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethylsilane and its derivatives, primarily trithis compound (TES) and dithis compound (DES), as effective and often chemoselective reducing agents in organic synthesis. These reagents have found widespread application in the pharmaceutical and fine chemical industries due to their mild nature, ease of handling, and predictable reactivity.[1][2][3]

Introduction to this compound Reductions

Ethylsilanes, particularly trithis compound, are organosilicon hydrides that serve as excellent sources of hydride ions for a variety of chemical transformations.[2][4] The reactivity of the silicon-hydrogen bond allows for the reduction of a wide range of functional groups.[4] These reactions are typically mediated by a Brønsted or Lewis acid, which activates the substrate towards hydride attack.[5][6] The combination of an this compound with an acid, such as trifluoroacetic acid (TFA), is a powerful system for ionic hydrogenation.[7][8]

The general mechanism for acid-catalyzed reductions involves the protonation of the substrate by the acid, generating a carbocationic intermediate. This is followed by the transfer of a hydride from the this compound to the carbocation, yielding the reduced product and a silylium ion, which is subsequently quenched.[5][7]

Applications in Organic Synthesis

Ethylsilanes are employed in a variety of reduction reactions, including:

-

Reduction of Carbonyl Compounds: Aldehydes and ketones can be selectively reduced to their corresponding alcohols or, under stronger conditions, to the methylene group.[9][10]

-

Reductive Amination: The reaction of a carbonyl compound with an amine in the presence of an this compound provides a straightforward route to secondary and tertiary amines.[5][8][11]

-

Deoxygenation of Alcohols and Ethers: Benzylic, allylic, and tertiary alcohols can be deoxygenated to the corresponding alkanes.[6][9]

-

Ionic Hydrogenation of Alkenes: Alkenes that can form stable carbocations upon protonation are readily reduced to alkanes.[6][8]

-

Reduction of Other Functional Groups: Ethylsilanes have also been used for the reduction of imines, enamines, and nitro groups.[8]

Reduction of Carbonyl Compounds

Ethylsilanes are effective for the reduction of aldehydes and ketones. The outcome of the reaction can often be controlled by the choice of the acid catalyst and reaction conditions.

Table 1: Reduction of Aldehydes and Ketones with Trithis compound

| Substrate | Acid/Catalyst | Product | Yield (%) | Reference |

| Acetophenone | TFA | Ethylbenzene | 95 | [7] |

| 4-Methoxyacetophenone | TFA | 1-Ethyl-4-methoxybenzene | 98 | [7] |

| Benzophenone | TFA | Diphenylmethane | 99 | [7] |

| Cyclohexanone | BF₃·OEt₂ | Cyclohexanol | 85 | [7] |

| Benzaldehyde | InCl₃/MeOH | Benzyl alcohol | 95 | [8] |

Reductive Amination